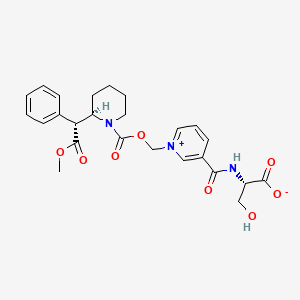

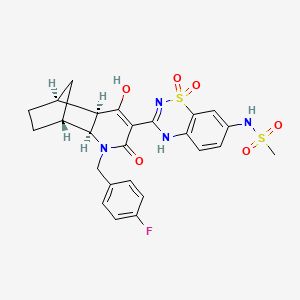

SKLB-23bb

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

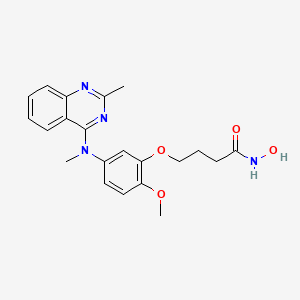

SKLB-23bb is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . Despite having HDAC6-selective inhibition equal to ACY1215, this compound showed cytotoxic effects against a panel of solid and hematologic tumor cell lines at the low submicromolar level .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.4 g/mol . The exact mass is 396.17975526 g/mol and the monoisotopic mass is also 396.17975526 g/mol . It has a complexity of 523 . The topological polar surface area is 96.8 Ų . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 8 .科学研究应用

抗肿瘤活性

SKLB-23bb 是一种口服生物利用度高的 HDAC6 选择性抑制剂,具有优异的抗肿瘤效率 {svg_1}. 它对一系列实体瘤和血液肿瘤细胞系表现出低亚微摩尔水平的细胞毒性作用 {svg_2}. 有趣的是,与其他 HDAC6 选择性抑制剂相比,它对实体瘤细胞更有效 {svg_3}.

HDAC6 抑制

This compound 对 HDAC6 的选择性抑制与 ACY1215 相当,ACY1215 是一种最近进入 II 期临床试验的 HDAC6 选择性抑制剂 {svg_4}. 尽管具有 HDAC6 选择性抑制,this compound 仍然独立于 HDAC6 状态而表现出细胞毒性 {svg_5}.

微管靶向

除了抑制 HDAC6,this compound 还通过靶向微管发挥其细胞毒活性 {svg_6}. 它可以与 β-微管蛋白中的秋水仙碱位点结合并充当微管聚合抑制剂 {svg_7}.

细胞周期破坏

与它破坏微管的能力一致,this compound 也能阻断肿瘤细胞周期在 G2-M 期 {svg_8}. 这种细胞周期的破坏会导致细胞凋亡 {svg_9}.

凋亡诱导

This compound 触发细胞凋亡,这是一个程序性细胞死亡过程 {svg_10}. 这是癌症治疗中的一个关键机制,因为它会导致癌细胞死亡 {svg_11}.

体内抗肿瘤活性

在实体瘤异种移植模型中,口服给予 this compound 可有效抑制肿瘤生长 {svg_12}. 这表明 this compound 可能成为实体瘤的潜在治疗剂 {svg_13}.

总之,this compound 是一种很有前途的化合物,具有广谱的抗肿瘤活性。 它同时靶向 HDAC6 和微管,增强了它的抗肿瘤活性,并扩展了它的抗肿瘤范围 {svg_14}. 需要进一步研究以充分了解它在癌症治疗中的潜力。

作用机制

Target of Action

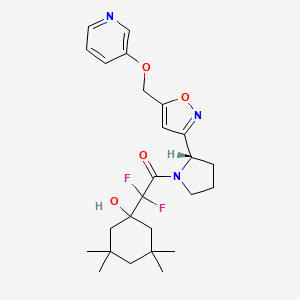

SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .

Mode of Action

This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .

Biochemical Pathways

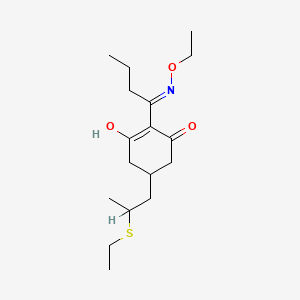

The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .

Pharmacokinetics

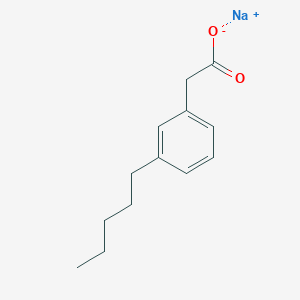

This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .

Result of Action

The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .

Action Environment

The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .

安全和危害

生化分析

Biochemical Properties

SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .

属性

IUPAC Name |

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

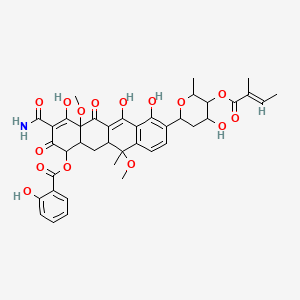

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)